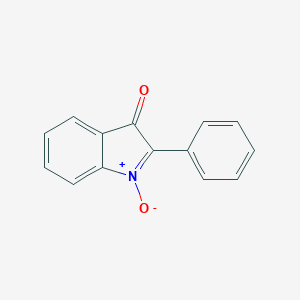

2-Phenylisatogen

Description

Structure

3D Structure

Properties

CAS No. |

1969-74-0 |

|---|---|

Molecular Formula |

C14H9NO2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

1-oxido-2-phenylindol-1-ium-3-one |

InChI |

InChI=1S/C14H9NO2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9H |

InChI Key |

WXFLHMJSSLDOPA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=O)[O-] |

Other CAS No. |

1969-74-0 |

Synonyms |

2-phenylisatogen |

Origin of Product |

United States |

Advanced Structural and Conformational Characterization of 2 Phenylisatogen

X-ray Crystallographic Analysis and Molecular Geometry

The precise measurement of bond lengths, bond angles, and torsion angles is fundamental to understanding the molecular structure of 2-Phenylisatogen. Unfortunately, specific experimental data from X-ray crystallographic analysis for this compound, including tables of bond lengths, angles, and torsion angles, are not available in the public domain at this time. Such data is crucial for a detailed quantitative description of the molecular geometry.

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy provides valuable information about the local chemical environment of atomic nuclei within a molecule. For this compound, ¹³C and ¹⁵N NMR studies are particularly insightful for characterizing its electronic structure.

¹³C NMR spectroscopy is a key tool for identifying the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift value being indicative of its electronic environment. The assignment of these chemical shifts to specific carbon atoms provides a detailed map of the molecule's electronic landscape. However, a publicly available ¹³C NMR spectrum with assigned chemical shifts for this compound could not be located.

Given the presence of nitrogen atoms in the isatogen (B1215777) ring system, ¹⁵N NMR spectroscopy would offer direct insight into the electronic state and bonding environment of these key heteroatoms. The ¹⁵N chemical shifts are sensitive to factors such as hybridization, oxidation state, and involvement in hydrogen bonding. This data would be invaluable for a complete structural characterization. Regrettably, specific ¹⁵N NMR data for this compound is not available in the reviewed literature.

Spin-Lattice Relaxation Time (T1) Studies

Spin-lattice relaxation time (T1) is a crucial nuclear magnetic resonance (NMR) parameter that provides significant insights into the local magnetic environment and molecular dynamics of a compound in solution. aps.org T1 relaxation describes the process by which the net magnetization of a sample returns to its thermal equilibrium state along the direction of the external magnetic field after being perturbed by a radiofrequency pulse. acs.org The rate of this relaxation is sensitive to the motions of the molecule, such as rotation and translation, that create fluctuating local magnetic fields. acs.orgrsc.org Consequently, T1 measurements are a powerful tool for probing the conformational flexibility and intermolecular interactions of molecules like this compound.

While specific spin-lattice relaxation time (T1) data for this compound are not extensively documented in the available literature, the principles of T1 studies offer a valuable framework for understanding its potential conformational dynamics. The study of isatogen derivatives using techniques such as X-ray crystallography and 13C and 15N NMR spectroscopy has revealed important structural features. rsc.orgresearchgate.net For instance, the dihedral angle between the isatogen ring and the substituent at the 2-position is known to be influenced by stereoelectronic effects. rsc.orgresearchgate.net In this compound, the phenyl and isatogen rings are nearly coplanar, whereas in other 2-substituted isatogens, this angle can vary significantly. researchgate.net

T1 relaxation studies could provide a deeper understanding of the rotational barrier around the C(2)-C(10) bond connecting the phenyl and isatogen rings. By measuring the T1 values for the protons on both rings, it would be possible to assess the degree of rotational freedom and identify the preferred conformations in solution. Shorter T1 values would suggest more restricted motion, while longer T1 values would indicate greater flexibility.

Furthermore, T1 measurements can help to elucidate the flexibility of the isatogen ring itself. The electron distribution within the isatogen ring is complex, involving several canonical forms. researchgate.net This suggests a degree of electronic delocalization that could influence the ring's conformational stability. T1 data for the protons on the isatogen core could provide information on any ring puckering or other dynamic processes.

To illustrate the potential insights from such a study, the following table presents hypothetical T1 relaxation data for this compound. It is important to emphasize that this table is for illustrative purposes only and does not represent actual experimental data.

Hypothetical T1 Relaxation Data for this compound

| Proton Position | Hypothetical T1 (seconds) | Potential Interpretation |

| Phenyl H (ortho) | 1.5 | Potentially shorter due to steric hindrance and restricted rotation around the C(2)-C(10) bond. |

| Phenyl H (meta) | 1.8 | Likely longer than ortho protons, reflecting greater motional freedom. |

| Phenyl H (para) | 2.0 | Expected to have the longest T1 among the phenyl protons due to the most motional freedom. |

| Isatogen Ring H | 1.2 | A shorter T1 might suggest rigidity of the heterocyclic ring system. |

In a real-world experiment, these T1 values would be determined using an inversion-recovery pulse sequence in an NMR experiment. The data would then be analyzed to extract the relaxation times for each distinct proton signal in the spectrum of this compound. Such a study would be a valuable addition to the existing structural data, offering a more complete picture of the molecule's behavior in solution and complementing the information obtained from solid-state X-ray crystallography. rsc.orgresearchgate.net

Theoretical and Computational Chemistry Studies on 2 Phenylisatogen

Electronic Structure and Reactivity Predictions

Computational methods are valuable tools for probing the electronic structure of molecules like 2-phenylisatogen, providing insights into their potential reactivity. These studies aim to predict how the electron distribution within the molecule influences its interactions with other chemical species.

Electron Density Calculations (e.g., MNDO, Ab Initio Methods)

Electron density calculations provide a picture of how electrons are distributed throughout a molecule. Methods such as Modified Neglect of Differential Overlap (MNDO) and ab initio methods have been applied to this compound. MNDO calculations performed using experimental geometries of this compound and 2-(2-pyridyl)isatogen indicated a high electron density at the C(2) position and at the nitrone oxygen atom O(1) in both compounds. psu.edursc.org Ab initio quantum chemistry methods are also used for studying the electronic structure of molecules. researchgate.netuni-mainz.de These calculations contribute to understanding the distribution of valence electrons within the molecule. psu.edursc.org

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO and LUMO Densities)

Frontier Molecular Orbital (FMO) theory, which examines the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a key approach for predicting chemical reactivity. libretexts.orgwikipedia.org The HOMO is generally considered an electron donor, while the LUMO is an electron acceptor. libretexts.org Analysis of the electron densities within the HOMO and LUMO of this compound can help rationalize its behavior in chemical reactions, particularly in cycloaddition reactions where C(2) can act as an electron-rich center. psu.edu Theoretical studies using FMO theory have been used to understand reaction products from cyclic nitrones and polarized alkenes and alkynes based on the LUMO and HOMO electron densities of the reacting components. psu.edu

Charge Distribution and Dipolar Characteristics

Studies on isatogens, including this compound, suggest strong dipolar associations involving the N-O bonds based on non-bonded separation distances observed in crystal structures. psu.edursc.org Calculations of charge distribution provide a more detailed understanding of these dipolar characteristics. The contrasting reactivities observed at the C(2) and C(3) atoms in isatogens have been represented using canonical structures, highlighting the electron distribution within the molecule. psu.edu The molecular electrostatic potential (MEP) surface, derived from the total charge distribution, can also help identify reactive sites in a molecule for electrophilic and nucleophilic reactions. malayajournal.org

Conformational Energetics and Inversion Barriers

Conformational analysis explores the different spatial arrangements a molecule can adopt and their relative energies. While direct computational studies specifically on the inversion barrier of this compound were not extensively detailed in the search results, related concepts of inversion barriers in similar systems like sulfoxides and reduced flavins have been studied computationally. researchgate.netd-nb.infonih.govwikipedia.org These studies often involve calculating the energy difference between different conformations, including planar or transition states, to determine the barrier to inversion. d-nb.infonih.govwikipedia.org The planarity of the isatogen (B1215777) ring and the almost fully co-planar arrangement with the phenyl ring in this compound, as determined by X-ray crystallography, suggests a relatively rigid structure around the isatogen core, although the possibility of some conformational flexibility or inversion processes within the ring system or at heteroatoms could be investigated computationally. psu.edursc.org

Computational Mechanistic Elucidation of Reactions

Computational methods are powerful tools for understanding the step-by-step process of chemical reactions, including the characterization of transition states and intermediates. mdpi.commi-6.co.jp

Transition State Characterization in Cycloadditions

This compound is known to undergo cycloaddition reactions, where computational studies can provide insights into the reaction mechanism and the nature of the transition state. psu.eduacs.orgscispace.comresearchgate.netresearchgate.netlibretexts.orgpku.edu.cnwikipedia.orgmsu.edulibretexts.orgresearchgate.net For concerted cycloaddition reactions, the transition state involves the simultaneous formation and breaking of bonds through a cyclic arrangement of atoms. libretexts.orgwikipedia.orgmsu.edu Computational methods, such as Density Functional Theory (DFT), are frequently used to locate and characterize these transition states by calculating their geometries and energies. researchgate.netpku.edu.cnmdpi.com Transition state characterization involves confirming the nature of the located saddle point on the potential energy surface, typically by verifying that it has only one imaginary frequency corresponding to the reaction coordinate. mdpi.com Studies on cycloadditions involving similar systems have utilized computational approaches to understand regioselectivity and the electronic interactions in the transition state. pku.edu.cnlibretexts.orgmdpi.comacs.org

Energetic Pathways for Rearrangement Processes

Theoretical and computational chemistry methods are valuable tools for investigating reaction mechanisms and determining the energetic profiles of chemical transformations, including rearrangement processes. These studies typically involve calculating the energies of reactants, transition states, intermediates, and products to map out reaction pathways and identify energy barriers. Techniques such as Density Functional Theory (DFT) are commonly employed to optimize molecular geometries and compute energies. The analysis of potential energy surfaces and the identification of transition states through intrinsic reaction coordinate (IRC) calculations provide insights into the feasibility and kinetics of proposed rearrangement pathways.

Reactivity and Reaction Mechanisms of 2 Phenylisatogen in Organic Synthesis

Nucleophilic Reactivity of the Isatogen (B1215777) System

The isatogen ring system, featuring a cyclic nitrone, is inherently electrophilic. The N-oxide functional group acts as a strong electron-withdrawing group, which polarizes the C=N double bond and reduces the electron density at the C(2) carbon. This electronic arrangement makes the C(2) position susceptible to attack by nucleophiles. This reactivity is analogous to that observed in other electron-poor aromatic and heterocyclic systems, where the presence of electron-withdrawing substituents activates the ring for nucleophilic aromatic substitution (SNAr). acs.orgwikipedia.orgnih.gov The attack of a nucleophile on the C(2) carbon leads to the formation of a tetrahedral intermediate, a key step in these addition reactions.

The electrophilic nature of the C(2) carbon in the isatogen scaffold facilitates its reaction with a range of nucleophiles. While the isatogen system can be sensitive, leading to complex reaction pathways, clear instances of nucleophilic attack at this position have been documented. A prominent example is the intramolecular nucleophilic attack observed during the copper(I)-catalyzed cycloisomerization of 1H-indole N-tethered o-alkynylnitrobenzenes. acs.orgacs.org In this reaction sequence, a 2-phenylisatogen derivative is formed in situ. The tethered indole (B1671886) ring then acts as an intramolecular nucleophile, attacking the C(2) position of the isatogen to form a C2-spiropseudoindoxyl product. acs.orgacs.org

This reactivity is not limited to intramolecular processes. The general principle of nucleophilic addition to the carbon of a C=N bond is a fundamental process in organic chemistry. libretexts.orgyoutube.com In the context of isatogens, nucleophiles such as amines and alkoxides are expected to react at the C(2) position. The reaction with a powerful nucleophile, like an alkoxide, would proceed via the addition to the C(2) carbon, breaking the π-bond of the C=N and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent workup would yield the corresponding addition product.

Table 1: General Reactivity of the Isatogen C(2) Position with Nucleophiles

| Nucleophile Type | General Product Class | Reaction Description |

| Intramolecular Amines | Spirocyclic Heterocycles | The nucleophilic nitrogen of a tethered group attacks the C(2) carbon, leading to a fused or spirocyclic ring system. acs.orgacs.org |

| Alkoxides (e.g., RO⁻) | C(2)-Alkoxy Adducts | The alkoxide adds to the C(2) position, forming a tetrahedral intermediate which can be protonated to yield a stable adduct. libretexts.org |

| Amines (e.g., RNH₂) | C(2)-Amino Adducts | Primary or secondary amines can add to the C(2) position, forming a C-N bond and a hydroxylamine (B1172632) derivative upon protonation. |

The rate and feasibility of nucleophilic attack at the C(2) position of this compound are significantly influenced by the electronic nature of substituents on its aromatic rings. These effects are analogous to those observed in classic nucleophilic aromatic substitution (SNAr) reactions. acs.orgwikipedia.org

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (–NO₂), cyano (–CN), or halo groups on the benzoyl or phenyl rings increase the electrophilicity of the C(2) carbon. By withdrawing electron density through inductive and/or resonance effects, these groups further polarize the isatogen system, making it more susceptible to nucleophilic attack and accelerating the reaction rate. acs.orgwikipedia.org

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (–R) or alkoxy (–OR) groups decrease the reactivity of the C(2) position towards nucleophiles. By donating electron density, these substituents reduce the partial positive charge on the C(2) carbon, thereby deactivating the system for nucleophilic attack. nih.gov

This relationship allows for the tuning of the isatogen's reactivity for specific synthetic applications.

1,3-Dipolar Cycloaddition Reactions

Beyond its electrophilicity, this compound can participate as a 4π-electron component in [4+2] cycloaddition reactions, a class of transformations more commonly known as 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org This reactivity is a hallmark of the cyclic nitrone structure embedded within the isatogen framework.

The isatogen system is structurally a cyclic nitrone. Nitrones are classic 1,3-dipoles, which are three-atom π-systems with 4 electrons that can react with a 2π-electron component (a dipolarophile) to form a five-membered ring. organic-chemistry.orgpku.edu.cn In this role, this compound acts as the 1,3-dipole, where the atoms involved are the C(2) carbon, the N(1) nitrogen, and the N-oxide oxygen. This system readily reacts with various dipolarophiles, particularly alkenes and alkynes, to construct new heterocyclic frameworks. wikipedia.orgyoutube.com

The 1,3-dipolar cycloaddition of this compound with unsymmetrical, electron-deficient alkenes, such as N-phenylmaleimide or acrylates, raises questions of regioselectivity and diastereoselectivity. nih.govrsc.org

Regioselectivity: The regiochemical outcome is largely governed by the frontier molecular orbital (FMO) interactions between the dipole (isatogen) and the dipolarophile (alkene). organic-chemistry.orgpku.edu.cn In a typical reaction where the isatogen is the electron-rich component (HOMO-controlled), the reaction is favored between the terminal atoms of the dipole and dipolarophile that have the largest orbital coefficients. The presence of the electron-withdrawing N-oxide group makes the isatogen a potent dipole for these reactions.

Diastereoselectivity: When the cycloaddition creates new stereocenters, diastereomeric products can be formed. The stereochemical course is often controlled by steric interactions in the transition state. In many 1,3-dipolar cycloadditions, there is a preference for an endo approach of the reactants, although this can be influenced by the specific substituents on both the dipole and the dipolarophile. wikipedia.org

The product of a 1,3-dipolar cycloaddition between a nitrone and a dipolarophile is a five-membered heterocycle.

Isoxazolidine (B1194047) Adducts: When this compound reacts with an alkene (e.g., N-phenylmaleimide), the resulting cycloadduct is a substituted isoxazolidine. This reaction proceeds via a concerted [3+2] mechanism to form a stable five-membered ring containing a C-O-N linkage. wikipedia.orgorganic-chemistry.org

Isoxazoline (B3343090) Adducts: If the dipolarophile is an alkyne, the initial cycloaddition product is a dihydroisoxazole, known as an isoxazoline. These adducts are often more stable and can sometimes be aromatic, depending on the substitution pattern. youtube.com

These cycloaddition reactions provide a powerful and stereocontrolled method for synthesizing complex, polycyclic heterocyclic compounds from the this compound scaffold.

Mechanistic Pathways of Cycloaddition (e.g., LUMO/HOMO interactions)

The this compound molecule contains a cyclic nitrone functionality, which enables it to participate in cycloaddition reactions, particularly as a 1,3-dipole. In the framework of Frontier Molecular Orbital (FMO) theory, these reactions are governed by the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.orgchim.it The viability and rate of a cycloaddition are dependent on the energy gap between these frontier orbitals; a smaller gap leads to a stronger interaction and a more rapid reaction. organic-chemistry.org

In a typical 1,3-dipolar cycloaddition, the nitrone (this compound) can react with an alkene (dipolarophile). The reaction can proceed via two primary FMO pathways:

HOMO(dipole) - LUMO(dipolarophile): This is the most common pathway, where the electron-rich dipole donates electrons from its HOMO.

LUMO(dipole) - HOMO(dipolarophile): In this "inverse-electron-demand" scenario, the electron-poor dipole accepts electrons into its LUMO from an electron-rich dipolarophile.

The specific pathway is determined by the substituents on both the this compound and the reacting alkene. The N-oxide moiety in this compound makes it an effective partner in such reactions. For instance, a one-pot reaction involving the [3+2] cycloaddition of an isatogen-derived nitrone with an olefin has been reported to yield isoxazolidine intermediates, which can be further transformed. The mechanism of these concerted cycloadditions is favored when the symmetries of the interacting HOMO and LUMO match, allowing for constructive overlap and bond formation. chim.itresearchgate.net While specific computational data on the HOMO-LUMO energy levels of this compound are not detailed in the available literature, its participation in these reactions underscores its utility as a 1,3-dipolar component.

Rearrangement Chemistry

This compound undergoes several notable rearrangement reactions, driven by photochemical or acidic conditions, leading to the formation of distinct isomeric heterocyclic systems.

When subjected to photochemical conditions, this compound rearranges to form 2-phenyl-4H-3,1-benzoxazin-4-one. berhamporegirlscollege.ac.in This photoisomerization is a complex process involving the excitation of the molecule to a higher energy state. Computational studies on related N-oxide systems suggest that upon photoexcitation, the molecule can decay through conical intersections to form a transient, high-energy oxaziridine (B8769555) intermediate. rroij.com This three-membered ring intermediate is characteristic of many N-oxide photorearrangements. Subsequent cleavage and rearrangement of the bonds within this unstable intermediate lead to the final, more stable benzoxazinone (B8607429) product. berhamporegirlscollege.ac.in

Table 1: Photochemical Rearrangement of this compound

| Starting Material | Product | Conditions |

|---|

In the presence of strong acids such as sulfuric acid, this compound can undergo rearrangement. wiley-vch.de This type of reaction, broadly classified as an acid-catalyzed rearrangement, alters the core structure of the molecule. While the transformation of isatogens to anthranils (2,1-benzisoxazoles) is known, the specific mechanistic steps for this acid-promoted process are not extensively detailed in the surveyed literature. Generally, such rearrangements involve protonation of the N-oxide oxygen, followed by a series of bond migrations driven by the formation of a more stable aromatic system. acs.org The driving force for the reaction is the creation of the thermodynamically stable anthranil (B1196931) ring. wiley-vch.de

Redox Chemistry and Electron Acceptor Properties

The N-oxide functionality imparts significant redox characteristics to this compound, allowing it to act as both an oxidant and an electron acceptor.

Dehydrogenase enzymes are critical components of cellular respiration, catalyzing redox reactions by transferring hydrogen from a substrate to an acceptor like NAD+ or FAD. While various compounds are known to interact with and sometimes inhibit dehydrogenase systems, specific studies detailing the direct interaction of this compound with NADH dehydrogenase or other dehydrogenase systems were not identified in the reviewed literature. The reactivity of cyclic N-oxides suggests potential for such interactions, but this remains an area requiring further investigation. wiley-vch.de

The N-oxide bond in this compound is susceptible to reduction, providing a pathway to pseudoindoxyl (indolone) derivatives. This transformation represents a deoxygenation of the nitrone moiety. This reduction can be achieved using various reagents.

Phosphite (B83602) Reagents: Triethyl phosphite is a common reagent used for the deoxygenation of N-oxides. researchgate.net The phosphorus(III) center has a high affinity for oxygen, facilitating the removal of the oxygen atom from the isatogen nitrogen.

Dithionite (B78146) Reagents: Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for nitro groups and related functionalities, often used in aqueous or mixed-solvent systems. organic-chemistry.orgchim.itacs.org It is capable of reducing the N-oxide under mild conditions.

A novel ruthenium-catalyzed process has also been reported that converts isatogens into 2,2-disubstituted pseudoindoxyls, demonstrating a direct synthetic link between these two classes of compounds.

Table 2: Reagents for the Reduction of this compound

| Reagent Class | Example Reagent | Outcome |

|---|---|---|

| Phosphites | Triethyl phosphite | Deoxygenation of N-oxide |

| Dithionites | Sodium dithionite | Reduction of N-oxide |

Applications of 2 Phenylisatogen in Contemporary Chemical Research

Utility as a Versatile Building Block in Complex Molecule Synthesis

The embedded functional groups within 2-phenylisatogen, particularly the electrophilic carbonyl and the reactive nitrone, enable it to participate in a variety of reactions, making it a valuable building block for constructing diverse heterocyclic and spirocyclic architectures.

Synthesis of Diverse Quinoline (B57606) Scaffolds

2-Arylisatogens, including this compound, have been employed in novel reactions for the synthesis of substituted quinolines. An unprecedented bismuth(III) triflate (Bi(OTf)₃)-catalyzed reaction between 2-arylisatogens and vinylarenes has been reported to yield 2,4-diarylquinolines. acs.org This transformation is proposed to proceed via a Bi(III)-coordination to the anionic nitrone oxygen, inducing a regiospecific stepwise formal [4+2]-cycloaddition with vinylarenes. The resulting strained tricyclic intermediate undergoes decarbonylation and subsequent N-deoxygenative aromatization to afford the 2,4-diarylquinolines. acs.org This method provides access to quinoline derivatives, which are important heterocyclic compounds found in numerous natural products and pharmaceuticals. fishersci.ie

Access to Isoxazolidines and Isoxazolines as Privileged Structures

The nitrone functionality in this compound can undergo [3+2] cycloaddition reactions with various olefins, providing a route to isoxazolidine (B1194047) and isoxazoline (B3343090) rings. wikipedia.orgnih.gov Isoxazolidines are saturated five-membered rings containing adjacent nitrogen and oxygen atoms wikipedia.org, while isoxazolines are their unsaturated analogues nih.govwikipedia.org. These heterocyclic systems are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules. The reaction of isatogens with olefins followed by a ruthenium-catalyzed redox-neutral N-O bond cleavage of the intermediate isoxazolidine has been demonstrated as a method for synthesizing 2,2-disubstituted pseudoindoxyls. acs.org

Preparation of Pseudoindoxyls and Oxindoles

This compound can serve as a precursor for the synthesis of pseudoindoxyls and oxindoles. Pseudoindoxyls are structural isomers of oxindoles, featuring a different arrangement of the carbonyl group within the indole (B1671886) framework. wikipedia.orguni-freiburg.de Oxindoles (2-indolones) are bicyclic compounds consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring with a carbonyl at the second position. wikipedia.orgfishersci.cawikidata.orguni.lu An unprecedented mode of reactivity for isatogens has been reported, leading to the formation of pseudoindoxyls. whiterose.ac.uk Furthermore, transformations involving this compound can lead to the oxindole (B195798) scaffold, a core structure found in many natural products and pharmaceuticals. wikipedia.orgfishersci.cawikidata.orguni.lu

Construction of Spirocyclic Oxindoles

Spirocyclic oxindoles, characterized by a spiro junction where the oxindole ring shares one carbon atom with another ring system, are a significant class of compounds with diverse biological activities. nih.govnih.govvulcanchem.comidrblab.net this compound can be utilized in synthetic strategies to construct these complex architectures. While direct transformations from this compound to spirocyclic oxindoles are not explicitly detailed in the provided snippets, the reactivity of related 3-alkylidene oxindoles as precursors in catalytic [3+2] cycloaddition reactions to form spirocyclic oxindoles highlights the potential for this compound, possibly through intermediate species, to be involved in the construction of these structures. whiterose.ac.uk

Role in the Development of Catalysis and Ligand Design

The reactivity of this compound, particularly its ability to participate in cycloaddition and other transformations, suggests potential roles in the development of new catalytic reactions. The Bi(OTf)₃-catalyzed reaction for quinoline synthesis exemplifies its use in catalyzed processes. acs.org While specific examples of this compound acting directly as a ligand are not detailed, its structural features, including the nitrogen and oxygen atoms, could make it a candidate for incorporation into ligand design for metal-catalyzed reactions. Research into the reactivity of isatogens under various catalytic conditions is ongoing.

Q & A

Q. How can researchers identify understudied applications of this compound using existing literature?

Q. What interdisciplinary approaches could expand the utility of this compound in materials science?

- Methodological Answer : Collaborate with computational chemists to predict novel properties (e.g., charge-transport behavior via Marcus theory) or with engineers to test its integration into organic LEDs (OLEDs). Publish negative results to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.